2-[2-(diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as acetic acid and catalysts like sodium acetate, with the reaction mixture being stirred at elevated temperatures (e.g., 135°C) overnight .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is becoming increasingly important in the industrial production of such compounds .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane, toluene, and acetonitrile, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable chemical reactivity and applications.
Indole derivatives: These compounds also contain an indole nucleus and are known for their diverse biological activities.
Uniqueness
2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of the diphenylphosphoroso group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various specialized applications in research and industry .
Properties
Molecular Formula |
C27H20NO3P |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[(2-diphenylphosphorylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H20NO3P/c29-26-23-16-8-9-17-24(23)27(30)28(26)19-20-11-7-10-18-25(20)32(31,21-12-3-1-4-13-21)22-14-5-2-6-15-22/h1-18H,19H2 |
InChI Key |
WKCWCAAKSNXENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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